2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Kinase Inhibition Casein Kinase 2 (CK2) Structure-Activity Relationship (SAR)

This precise 2,5,7-trimethylated core is essential for reproducing established kinase SAR. Generic scaffolds fail to deliver the same CK2 (KD=12 nM) & CDK2 (IC50=18 nM) potency or in vivo tumor growth inhibition. Use this building block for rapid derivatization, kinase selectivity profiling, and polypharmacology screening. Guarantees synthetic tractability and hit-to-lead reproducibility.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 112581-74-5
Cat. No. B037558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
CAS112581-74-5
Synonyms2,5,7-TRIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC(=NN12)C)C
InChIInChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3
InChIKeyCMVBAPBWJKFPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine (CAS 112581-74-5) Procurement Guide for Medicinal Chemistry and Kinase Inhibitor Scaffold Research


2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine (CAS 112581-74-5, C9H11N3, MW 161.20) is a heterocyclic scaffold composed of a fused pyrazole and pyrimidine ring system with methyl substitutions at the 2-, 5-, and 7-positions . This class of compounds is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and enabling ATP-competitive kinase inhibition [1]. The specific trimethylated core is valued for its synthetic versatility as a building block for generating diverse compound libraries and for its foundational role in the development of advanced kinase inhibitors .

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: Why In-Class Heterocyclic Scaffolds Are Not Interchangeable for Advanced Lead Optimization


Within the pyrazolo[1,5-a]pyrimidine class, specific substitution patterns, particularly methylation at the 2-, 5-, and 7-positions, profoundly influence the scaffold's electronic properties, lipophilicity, and binding orientation within kinase ATP pockets [1]. Simple, unsubstituted analogs or those with different substitution profiles cannot reliably recapitulate the structure-activity relationships (SAR) established for 2,5,7-trimethylated derivatives. The methyl groups on this core are not inert; they act as critical structural determinants that modulate kinase selectivity and potency, as demonstrated in advanced CK2 and CDK2 inhibitors [2]. Therefore, substituting this specific building block with a generic pyrazolo[1,5-a]pyrimidine will invalidate established synthetic routes and compromise the intended biological activity of the final compound, as the downstream SAR is contingent on this precise starting scaffold [3].

Quantitative Evidence for Selecting 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine Over Alternative Heterocyclic Scaffolds


Superior Potency and Kinase Selectivity of Advanced Leads Derived from the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine core, particularly when optimized through macrocyclization, yields potent and highly selective CK2 inhibitors. A lead compound, IC20 (31), based on this scaffold demonstrates a dissociation constant (KD) of 12 nM for CK2 [1]. This high in vitro potency is coupled with exclusive selectivity for CK2 over other kinases, a feature not consistently achieved by other heterocyclic cores or less optimized derivatives [1].

Kinase Inhibition Casein Kinase 2 (CK2) Structure-Activity Relationship (SAR)

Potent Dual CDK2/TRKA Inhibition Achieved by a Specific Pyrazolo[1,5-a]pyrimidine Derivative

Optimization of the pyrazolo[1,5-a]pyrimidine scaffold leads to compounds with potent dual inhibitory activity against CDK2 and TRKA. Compound 6t (a specific derivative) exhibits an IC50 of 0.09 µM against CDK2, which is comparable to the reference inhibitor ribociclib (IC50 = 0.07 µM) [1]. The same compound 6t shows an IC50 of 0.45 µM against TRKA, compared to larotrectinib (IC50 = 0.07 µM) [1].

Dual Kinase Inhibition Cyclin-Dependent Kinase 2 (CDK2) Tropomyosin Receptor Kinase A (TRKA)

In Vivo Efficacy and Tumor Growth Inhibition in a Xenograft Model

Advanced 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase, developed through property-based optimization, demonstrate in vivo target engagement and anti-tumor activity. These agents modulate the phosphorylation of AKT (pAKT S129), a direct CK2 substrate, and exhibit significant tumor growth inhibition (TGI) when administered orally in a murine DLD-1 colorectal adenocarcinoma xenograft model [1].

In Vivo Efficacy Tumor Growth Inhibition CK2 Inhibition

Potent CDK2 Inhibition and Apoptosis Induction in Cancer Cell Lines

Pyrazolo[1,5-a]pyrimidine derivatives demonstrate potent CDK2 inhibition and subsequent anti-proliferative effects. Compound 21c, a specific derivative, exhibits an IC50 of 18 nM against CDK2, outperforming the reference inhibitor roscovitine (IC50 = 140 nM) [1]. This potent enzyme inhibition translates into strong cellular activity, with an IC50 of 0.09 µM against HCT-116 colon cancer cells, compared to roscovitine's IC50 of 0.07 µM [1]. Mechanistically, compound 21c induces a substantial increase in apoptosis (32.96% vs. 0.63% in control) and causes G1-phase cell cycle arrest in HCT-116 cells [1].

CDK2 Inhibition Apoptosis Colon Cancer

Potent Inhibition of Tubulin Polymerization and In Vivo Tumor Growth

A series of pyrazolo[1,5-a]pyrimidine analogs were designed as novel tubulin polymerization inhibitors. The most potent compounds, 1a and 1b, showed high antiproliferative activity against a panel of cancer cell lines with average IC50 values of 24.8 nM and 28 nM, respectively [1]. Compound 1b further demonstrated high metabolic stability in human liver microsomes and significantly suppressed tumor growth in a B16-F10 mouse melanoma model without apparent toxicity [1].

Tubulin Polymerization Colchicine Binding Site Antiproliferative

Broad-Spectrum Kinase Inhibition Profile from a Single Pyrazolo[1,5-a]pyrimidine Derivative

Optimization of the 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine series yields compound 10e, a potent multi-kinase inhibitor with submicromolar activity against TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2 [1]. This broad inhibition profile translates into potent antiproliferative effects against a range of cancer cell lines, with IC50 values of 3.36 µM (MCF7), 1.40 µM (HCT116), and 3.49 µM (EKVX) [1]. Furthermore, compound 10e induces cell cycle arrest at the G1/S phase in MCF7 cells and the G1 phase in HCT116 cells, with a favorable safety profile [1].

Multikinase Inhibition Antiproliferative Cell Cycle Arrest

High-Value Application Scenarios for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Lead Optimization for Selective CK2 and CDK2 Inhibitors

Researchers developing next-generation CK2 or CDK2 inhibitors can utilize 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine as a core scaffold to generate potent and selective leads. Its demonstrated ability to yield compounds with high in vitro potency (e.g., KD = 12 nM for CK2 [1] and IC50 = 18 nM for CDK2 [2]) and in vivo efficacy (e.g., tumor growth inhibition in xenograft models [3]) makes it a high-value starting point for medicinal chemistry programs aiming to surpass the selectivity or potency profiles of current clinical candidates like silmitasertib or roscovitine. The scaffold's synthetic tractability allows for rapid SAR exploration to fine-tune kinase selectivity and drug-like properties. [1][2][3]

Discovery of Novel Tubulin Polymerization Inhibitors

For teams focused on targeting microtubule dynamics, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine serves as a validated core for designing novel tubulin polymerization inhibitors that bind to the colchicine site. Evidence from optimized analogs demonstrates potent nanomolar antiproliferative activity (average IC50 = 24.8-28 nM), effective inhibition of tubulin polymerization, and significant tumor growth suppression in vivo (B16-F10 melanoma model) without apparent toxicity [1]. This scaffold offers a compelling alternative to existing tubulin inhibitors, potentially circumventing resistance mechanisms or offering improved safety margins. [1]

Development of Polypharmacological Anticancer Agents

Scientists seeking to develop single-agent therapies that simultaneously inhibit multiple oncogenic drivers can leverage the unique capacity of the pyrazolo[1,5-a]pyrimidine scaffold to generate potent multi-kinase inhibitors. As exemplified by compound 10e, derivatives can achieve submicromolar inhibition of a broad panel of kinases (e.g., TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, CDK2) [1]. This polypharmacology approach is increasingly recognized as a strategy to overcome tumor heterogeneity and acquired drug resistance, making this scaffold particularly attractive for advanced preclinical development. [1]

Building Block for High-Throughput Screening and Compound Library Synthesis

Given its status as a privileged structure in medicinal chemistry [1], 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine is an ideal building block for the synthesis of diverse, high-quality screening libraries. Its compact, functionalized core allows for rapid derivatization, enabling the exploration of chemical space relevant to a wide array of biological targets, particularly kinases. Including this scaffold in a screening collection increases the probability of identifying novel hit compounds against challenging or emerging therapeutic targets. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.